molecular formula C7H5N3O B13715291 3-Oxo-3-(5-pyrimidinyl)propanenitrile

3-Oxo-3-(5-pyrimidinyl)propanenitrile

Katalognummer: B13715291
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: YKOOKJMJJHHJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a chemical compound with the molecular formula C7H5N3O and a molecular weight of 147.14 g/mol . This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(5-pyrimidinyl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with malononitrile in the presence of a base such as potassium carbonate, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(5-pyrimidinyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in pyrimidine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Oxo-3-(5-pyrimidinyl)propanenitrile is unique due to the position of the nitrogen atoms in the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Eigenschaften

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

3-oxo-3-pyrimidin-5-ylpropanenitrile

InChI

InChI=1S/C7H5N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1H2

InChI-Schlüssel

YKOOKJMJJHHJAS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=N1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.